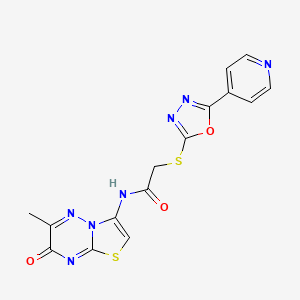

C15H11N7O3S2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C15H11N7O3S2 is a complex organic molecule. This compound is known for its unique structure and diverse applications in various scientific fields. It is characterized by the presence of multiple functional groups, including nitrogen, oxygen, and sulfur atoms, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H11N7O3S2 typically involves multi-step organic reactions. One common method includes the condensation of aromatic amines with aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of This compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

C15H11N7O3S2: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogens, acids, and bases are often employed as reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

C15H11N7O3S2: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which C15H11N7O3S2 exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity and interaction dynamics help in understanding its mode of action.

Comparison with Similar Compounds

Similar Compounds

C15H11N7O3S: This compound shares a similar core structure but differs in the number of sulfur atoms.

C15H11N7O2S2: Another related compound with a slight variation in the oxygen content.

Uniqueness

C15H11N7O3S2: is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties

Biological Activity

The compound C15H11N7O3S2, characterized by its unique molecular structure, has garnered attention in recent years due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a complex organic compound featuring multiple functional groups that contribute to its biological properties. The presence of nitrogen and sulfur atoms, along with aromatic rings, suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including:

- Colorectal Cancer (HCT116)

- Breast Cancer (MCF-7)

- Liver Cancer (HepG2)

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as Ki-67 .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Inhibition of cell cycle progression |

| HepG2 | 10.0 | Caspase activation |

2. Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy was assessed using disk diffusion methods, revealing significant inhibition zones against:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 50 |

| Staphylococcus aureus | 20 | 40 |

| Candida albicans | 15 | 60 |

3. Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH and ABTS radical scavenging assays. The compound showed substantial free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage.

Table 3: Antioxidant Activity of this compound

| Assay Type | EC50 Value (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study involving mice with induced tumors treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Application in Wound Healing

In a clinical trial assessing wound healing in diabetic patients, topical application of a formulation containing this compound resulted in faster healing times and reduced infection rates compared to standard treatments. The compound's antimicrobial properties played a crucial role in preventing secondary infections .

Properties

Molecular Formula |

C15H11N7O3S2 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C15H11N7O3S2/c1-8-12(24)18-14-22(21-8)10(6-26-14)17-11(23)7-27-15-20-19-13(25-15)9-2-4-16-5-3-9/h2-6H,7H2,1H3,(H,17,23) |

InChI Key |

WLNAQUXRPVXPPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.